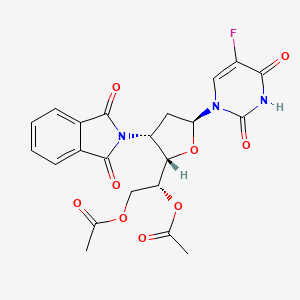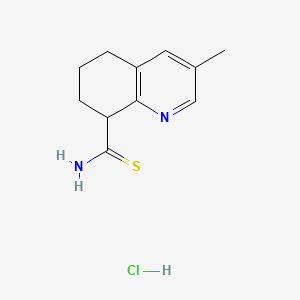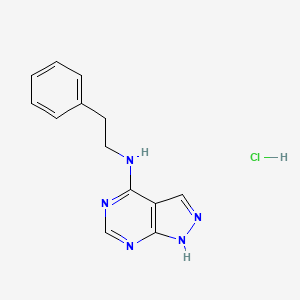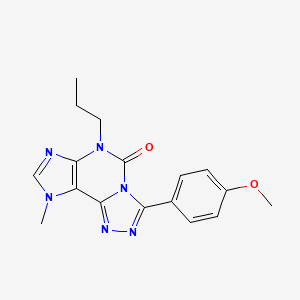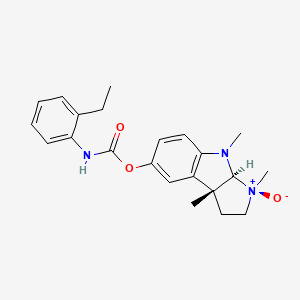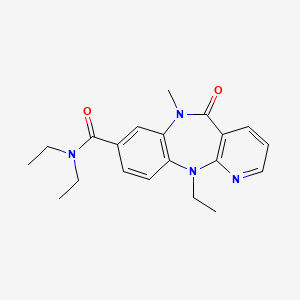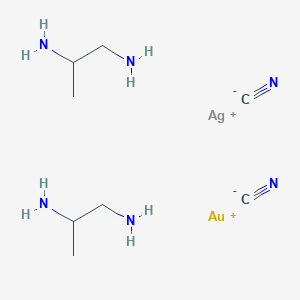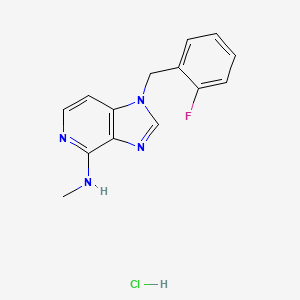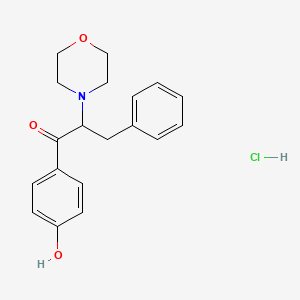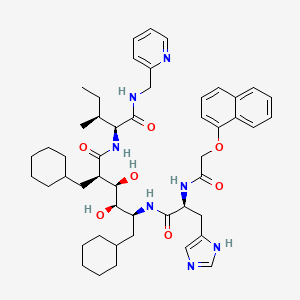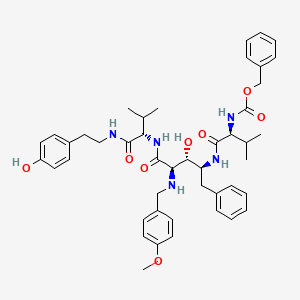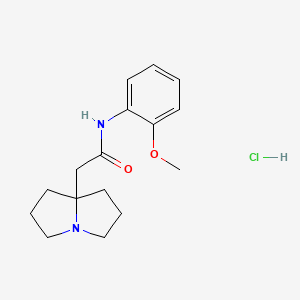
Linimacrin e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Linamarin can be extracted from cassava roots using various methods. One common method involves homogenizing cassava roots in o-phosphoric acid, adjusting the pH with sodium hydroxide, and then using enzyme-immobilized microplates to hydrolyze the cyanoglucoside . Industrial production methods often involve extensive preparation and detoxification processes to ensure the safe consumption of cassava products .
化学反应分析
Linamarin undergoes hydrolysis in the presence of the enzyme linamarase, resulting in the formation of acetone cyanohydrin and glucose . This reaction can further lead to the production of hydrogen cyanide, especially under acidic conditions. The major products formed from these reactions are acetone cyanohydrin and hydrogen cyanide .
科学研究应用
Linamarin has been studied for its potential anticancer activities . Its extraction and isolation using different solvents have been investigated to understand its physical properties, such as solubility, membrane permeability, and lipophilicity . Additionally, linamarin has been reported as a risk factor in developing glucose intolerance and diabetes, although studies in experimental animals have been inconsistent .
作用机制
The mechanism of action of linamarin involves its hydrolysis by the enzyme linamarase, leading to the production of acetone cyanohydrin and glucose . The acetone cyanohydrin can further decompose to hydrogen cyanide, which is toxic and can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria .
相似化合物的比较
Linamarin is similar to other cyanogenic glycosides such as lotaustralin, which is also found in cassava and other plants . Both compounds can decompose to produce hydrogen cyanide, but linamarin is more commonly found in higher concentrations in cassava . The uniqueness of linamarin lies in its widespread presence in cassava and its significant impact on food safety and dietary toxicity .
属性
CAS 编号 |
82535-39-5 |
|---|---|
分子式 |
C36H50O8 |
分子量 |
610.8 g/mol |
IUPAC 名称 |
(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol |
InChI |
InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1 |
InChI 键 |
CIUTZSCVJVOITD-YOHWXSRMSA-N |
手性 SMILES |
C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |
规范 SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


